N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide
Description
N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an oxolane ring via a carboxamide linkage
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)oxolane-3-carboxamide |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-5-3-2-4-10(11)13-12(14)9-6-7-15-8-9/h2-5,9H,6-8H2,1H3,(H,13,14) |
InChI Key |
KFFUTUZGHZJQOY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the oxolane derivative with an amine or amide source under suitable conditions.
Attachment of the methylsulfanyl group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Large-scale production would also consider factors such as cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-{[2-(methylsulfanyl)phenyl]amino}-2-oxo-N-{2-oxo-2-[(1R)-1,2,3,4-tetrahydro-1-naphthalenylamino]ethyl}ethanaminium
- N-[2-(Methylsulfanyl)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide is unique due to its specific structural features, such as the combination of the oxolane ring and the methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
